2-methoxy-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethan-1-one
Description
This compound features a pyrazolo[1,5-a]pyridine core fused to a piperazine ring via a carbonyl linkage, with a 2-methoxyethyl ketone substituent. The piperazine moiety enhances solubility and bioavailability due to its basicity, while the methoxy group may influence metabolic stability and electronic properties . The carbonyl bridge between the heterocycle and piperazine suggests possible hydrogen-bonding interactions with biological targets, a feature distinct from sulfonyl or alkyl-linked analogs .
Properties
IUPAC Name |
2-methoxy-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O3/c1-22-11-14(20)17-6-8-18(9-7-17)15(21)13-10-12-4-2-3-5-19(12)16-13/h10H,2-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUBMBDHHDVCASO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCN(CC1)C(=O)C2=NN3CCCCC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethan-1-one typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyridine exhibit significant anticancer properties. The compound has been tested against various cancer cell lines:
- Mechanism of Action : The anticancer activity is primarily attributed to the inhibition of specific kinases involved in cancer progression. For instance, compounds derived from pyrazolo[1,5-a]pyridine have shown to inhibit the growth of breast cancer cells (MCF-7 and MDA-MB-231) both independently and in combination with established chemotherapeutics like doxorubicin .
Antimicrobial Properties
The compound also demonstrates notable antimicrobial effects against a range of bacterial strains. Research indicates that pyrazolo derivatives can disrupt microbial cell wall synthesis or interfere with metabolic pathways:
| Compound | Activity | Reference |
|---|---|---|
| 2-Methoxy-1-(4-{...}) | Antimicrobial against E. coli | |
| Isoxazole Pyrazole Carboxylate | EC50 = 0.37 µg/mL against R. solani |
Antiviral Potential
Explorations into the antiviral capabilities of this compound reveal that it may inhibit viral replication through mechanisms such as blocking viral entry or replication processes. This aspect is under investigation in several studies focusing on its efficacy against various viral pathogens.
Synthesis Techniques
The synthesis of 2-methoxy-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethan-1-one typically involves multicomponent reactions that yield high purity products. A notable method includes the coupling of pyrazole derivatives with piperazine in controlled conditions to optimize yield and efficacy .
Case Studies and Research Findings
Several case studies have documented the effectiveness of this compound in various applications:
- Study on Anticancer Properties : A comprehensive study demonstrated that the compound significantly reduced cell viability in breast cancer cell lines when administered at specific concentrations over a defined period.
- Antimicrobial Evaluation : In vitro tests showed that the compound exhibited strong antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting its potential use as an antimicrobial agent.
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets, providing insights into its mechanism of action and potential therapeutic uses .
Mechanism of Action
The mechanism of action of 2-methoxy-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and selectivity are essential to understand its mechanism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to pyrazolo-pyrimidinones, pyrazolo-pyrazines, and arylpiperazine derivatives. Below is a comparative analysis based on structural motifs, substituent effects, and inferred pharmacological properties:
Table 1: Structural and Functional Comparison
Key Structural Differences
Core Heterocycle: The target compound’s pyrazolo[1,5-a]pyridine lacks the pyrimidinone oxygen present in MK58/MK63, reducing hydrogen-bond acceptor capacity but increasing aromaticity .
Piperazine Linkage :
- The carbonyl bridge in the target compound contrasts with sulfonyl () or direct alkyl linkages (), likely altering target selectivity and metabolic stability .
Substituent Effects :
- The 2-methoxy group in the target compound may confer electron-donating effects, stabilizing charge-transfer interactions compared to MK63’s electron-withdrawing tetrafluorophenyl .
- Piperazine derivatives with hydroxyethyl or methyl groups () show modulated solubility and blood-brain barrier penetration compared to the target’s methoxyethyl group .
Pharmacokinetic Implications
- Solubility : The piperazine moiety in the target compound likely improves aqueous solubility relative to MK58/MK63, which rely on lipophilic aryl groups .
- Metabolic Stability : Methoxy groups generally resist oxidative metabolism better than halogenated or nitro-substituted analogs (e.g., MK49 with 3,5-dinitrophenyl) .
- Target Selectivity: The pyrazolo[1,5-a]pyridine core may favor interactions with ATP-binding pockets in kinases, whereas pyrimidinones (MK58) could target nucleotide-binding domains .
Biological Activity
2-methoxy-1-(4-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-2-carbonyl}piperazin-1-yl)ethan-1-one is a compound with a complex structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound can be represented by the following structure:
Biological Activity Overview
The biological activity of this compound is primarily associated with its role as a potential therapeutic agent in various diseases, particularly in oncology and infectious diseases. The following sections detail specific activities observed in research studies.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit the activity of Poly (ADP-Ribose) Polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy.
Case Study: PARP Inhibition
In a study evaluating various derivatives for their ability to inhibit PARP activity, it was found that this compound exhibited significant inhibition with an IC50 value comparable to established PARP inhibitors like Olaparib. The specific IC50 values and their implications are summarized in the table below:
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 2-methoxy-1-(4-{...}) | 18 | PARP Inhibition |
| Olaparib | 57.3 | PARP Inhibition |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against Mycobacterium tuberculosis. A study reported promising results where derivatives of this compound demonstrated significant anti-tubercular activity.
Case Study: Anti-tubercular Activity
The following table summarizes the IC50 values against M. tuberculosis for various compounds derived from similar structures:
| Compound | IC50 (µM) | Notes |
|---|---|---|
| Compound A | 3.73 | Highly active |
| Compound B | 4.00 | Moderate activity |
| 2-methoxy-1-(...) | 40.32 | Notable but less active |
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA Repair : By targeting PARP, the compound disrupts the cancer cell's ability to repair DNA damage.
- Antimicrobial Action : The structural components may interfere with bacterial cell wall synthesis or function.
Safety and Toxicity
Preliminary evaluations indicate that derivatives of this compound exhibit low cytotoxicity towards human cells (e.g., HEK-293), suggesting a favorable safety profile for further development.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of pyrazolo-pyridine-piperazine hybrids typically involves coupling pyrazolo[1,5-a]pyridine-2-carbonyl chloride with a methoxy-substituted piperazine intermediate. Key steps include:
- Acylation : Reacting the pyrazolo-pyridine carbonyl chloride with 1-(methoxyacetyl)piperazine under anhydrous conditions (e.g., dichloromethane, triethylamine as base).
- Reaction Optimization : Temperature control (0–5°C for exothermic steps) and purification via column chromatography using gradients of ethyl acetate/hexane .
- Analogous Methods : Pyrazolo-pyridine synthesis often employs hydrazine hydrate in ethanol under reflux, as seen in pyrazolo[3,4-c]pyrazole derivatives .
Q. Which spectroscopic and computational methods are effective for structural characterization?
- NMR : ¹H/¹³C NMR confirms regiochemistry of the pyrazolo-pyridine ring and piperazine coupling. Methoxy groups show distinct singlets (~δ 3.3–3.5 ppm) .
- X-ray Crystallography : Resolves conformational flexibility of the piperazine ring and intramolecular hydrogen bonding .
- Molecular Docking : Validates interactions with target receptors (e.g., dopamine D4) by aligning the pyrazolo-pyridine moiety with aromatic microdomains in transmembrane helices .
Advanced Research Questions
Q. How does the substitution pattern on the pyrazolo[1,5-a]pyridine ring influence binding affinity?
- Structural Insights : Molecular modeling indicates that the pyrazolo-pyridine heterocycle interacts with two key regions in dopamine D4 receptors:
- Modifications : Introducing electron-withdrawing groups (e.g., nitro) at position 5 of the pyrazolo-pyridine enhances receptor selectivity but may reduce solubility. Methoxy groups improve pharmacokinetic properties by increasing metabolic stability .
Q. How can discrepancies between in vitro binding data and functional assays be resolved?
Q. How can molecular dynamics (MD) simulations guide derivative design?
- Pharmacophore Refinement : MD simulations reveal that the pyrazolo-pyridine core maintains stable interactions with D4 receptors over 100 ns trajectories, while the piperazine-methoxy tail exhibits conformational flexibility.
- ADME Predictions : Virtual screening of derivatives (e.g., replacing methoxy with ethoxy) improves metabolic stability by reducing CYP3A4 oxidation susceptibility .
- Salt Bridge Engineering : Introducing carboxylate groups on the piperazine ring enhances solubility without compromising binding .
Data Contradiction Analysis
Q. How to address conflicting reports on bioactivity across cell lines?
- Example : Antagonist activity in CHO-K1 cells vs. partial agonism in HEK293 cells.
- Receptor Density : Higher D4 expression in CHO-K1 cells amplifies antagonist effects.
- Cell-Specific Cofactors : Differences in G-protein subtypes or arrestin levels alter signaling outcomes.
- Methodology : Normalize data using internal controls (e.g., reference antagonists) and perform radioligand displacement assays across multiple cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
